Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl)
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Overview
Description
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) is a cyclic peptide compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of both D- and L-amino acids, as well as a dehydrophenylalanine residue, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The dehydrophenylalanine residue is introduced through a specific dehydration reaction. The final cyclization step is achieved by removing the protecting groups and cleaving the peptide from the resin under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of each step. Purification is typically achieved through high-performance liquid chromatography (HPLC) to obtain the desired cyclic peptide in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original cyclic peptide. These derivatives may exhibit different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of the dehydrophenylalanine residue is crucial for its binding affinity and specificity. The pathways involved in its action include signal transduction, apoptosis, and cell proliferation .
Comparison with Similar Compounds
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) can be compared with other cyclic peptides, such as:
Cyclo(L-alanyl-L-leucyl-L-phenylalanylglycyl): Lacks the dehydrophenylalanine residue, resulting in different chemical and biological properties.
Cyclo(D-alanyl-L-leucyl-L-phenylalanylglycyl): Similar structure but without the (Z)-alpha,beta-dehydro modification, leading to variations in reactivity and stability.
Properties
CAS No. |
108233-94-9 |
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Molecular Formula |
C20H26N4O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(3Z)-3-benzylidene-9-methyl-6-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C20H26N4O4/c1-12(2)9-15-20(28)24-16(10-14-7-5-4-6-8-14)19(27)21-11-17(25)22-13(3)18(26)23-15/h4-8,10,12-13,15H,9,11H2,1-3H3,(H,21,27)(H,22,25)(H,23,26)(H,24,28)/b16-10- |
InChI Key |
OFNGHVNGNGCJSJ-YBEGLDIGSA-N |
Isomeric SMILES |
CC1C(=O)NC(C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N1)CC(C)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)N1)CC(C)C |
Origin of Product |
United States |
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